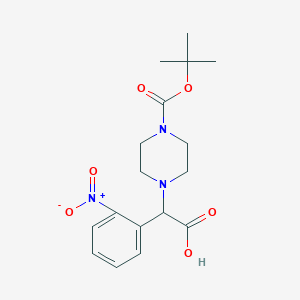

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

CAS No.: 885274-14-6

Cat. No.: VC3840042

Molecular Formula: C17H23N3O6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-14-6 |

|---|---|

| Molecular Formula | C17H23N3O6 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(2-nitrophenyl)acetic acid |

| Standard InChI | InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22) |

| Standard InChI Key | HVUYNHZESWWKLB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a Boc group and at the 4-position with a 2-nitrophenyl-acetic acid chain. The Boc group (tert-butoxycarbonyl) protects the piperazine nitrogen, enhancing stability during synthetic modifications . The 2-nitrophenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₆ | |

| Molecular Weight | 365.4 g/mol | |

| CAS Number | 885274-14-6 | |

| Solubility | Limited in water; soluble in DMSO, DCM | |

| Storage Conditions | 2–8°C in sealed containers |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

-

NMR: Distinct signals for Boc tert-butyl protons (δ 1.4 ppm) and aromatic protons from the nitrophenyl group (δ 7.5–8.1 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form 1-Boc-piperazine .

-

Coupling Reaction: The Boc-protected piperazine is coupled with 2-nitrophenyl acetic acid derivatives using carbodiimides (e.g., EDC/HOBt) .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Critical Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Post-synthesis, recrystallization in ethanol/water mixtures refines crystalline purity .

Applications in Medicinal Chemistry

Antiviral Agents

Piperazine derivatives inhibit viral replication by targeting nucleocapsid assembly. For example, analogs of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid reduced hepatitis B virus (HBV) DNA levels by 70% in vitro .

Anticancer Therapeutics

The compound’s nitro group facilitates interactions with kinase active sites. Derivatives exhibited IC₅₀ values of 1.2–3.8 μM against RET kinase, a target in thyroid cancer .

Table 2: Biological Activity of Select Derivatives

| Derivative | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Nitro-para-substituted | RET kinase | 1.2 | |

| Fluoro-ortho-substituted | Serotonin receptor | 0.8 |

Neurological Drug Development

The piperazine scaffold is pivotal in antidepressants like vortioxetine. Intermediate synthesis routes involving this compound improved yields by 30% in GMP-compliant processes .

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

-

2-Nitrophenyl vs. 4-Nitrophenyl: Ortho substitution increases steric hindrance, reducing reaction rates by 20% compared to para isomers .

-

Boc vs. Acetyl Protection: Boc deprotection requires strong acids (e.g., TFA), whereas acetyl groups are cleaved under mild basic conditions .

Table 3: Key Analog Comparisons

| Analog | Solubility (μg/mL) | LogP | Source |

|---|---|---|---|

| 2-(4-Boc-piperazinyl)-2-(2,4-dimethoxyphenyl)acetic acid | 120 | 2.1 | |

| 2-(4-Boc-piperazinyl)-2-(naphthalen-2-yl)acetic acid | 85 | 3.0 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume